molecular formula C2K2O2S2 B1618701 dipotassium;ethanebis(thioate) CAS No. 20267-56-5

dipotassium;ethanebis(thioate)

Cat. No.: B1618701
CAS No.: 20267-56-5
M. Wt: 198.35 g/mol
InChI Key: CMDICZWJGYCNHQ-UHFFFAOYSA-L
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Description

dipotassium;ethanebis(thioate) is a chemical compound commonly used in medical, environmental, and industrial research. It is the potassium salt of ethanebis(thioic) acid, which is a dithiol compound. The molecular formula of this compound is C₂H₂O₂S₂.2K .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethanebis(thioic) acid, potassium salt (1:2) typically involves the reaction of ethanebis(thioic) acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the ethanebis(thioic) acid is dissolved and then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of ethanebis(thioic) acid, potassium salt (1:2) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

dipotassium;ethanebis(thioate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The compound can participate in substitution reactions where the potassium ions are replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various metal salts can be used to replace the potassium ions.

Major Products Formed

    Oxidation: Disulfides are the major products.

    Reduction: Thiols are formed as the major products.

    Substitution: Metal salts of ethanebis(thioic) acid are formed.

Scientific Research Applications

dipotassium;ethanebis(thioate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in studies involving thiol-disulfide exchange reactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which ethanebis(thioic) acid, potassium salt (1:2) exerts its effects involves its ability to participate in thiol-disulfide exchange reactions. This property allows it to interact with various molecular targets and pathways, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethanebis(thioic) acid, sodium salt (1:2)
  • Ethanebis(thioic) acid, calcium salt (1:2)
  • Ethanebis(thioic) acid, magnesium salt (1:2)

Uniqueness

dipotassium;ethanebis(thioate) is unique due to its specific reactivity and solubility properties, which make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

dipotassium;ethanebis(thioate)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O2S2.2K/c3-1(5)2(4)6;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDICZWJGYCNHQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[S-])[S-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2K2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889677
Record name Ethanebis(thioic) acid, potassium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20889677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20267-56-5
Record name Ethanebis(thioic) acid, potassium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanebis(thioic) acid, potassium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanebis(thioic) acid, potassium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20889677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-dipotassium dithiooxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dipotassium;ethanebis(thioate)

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